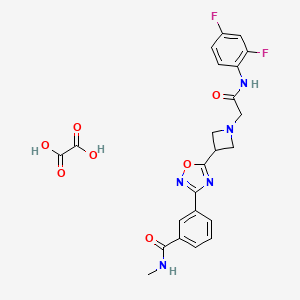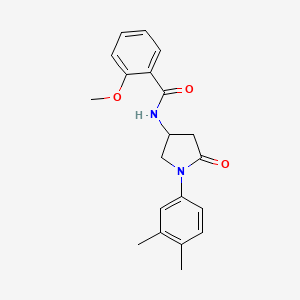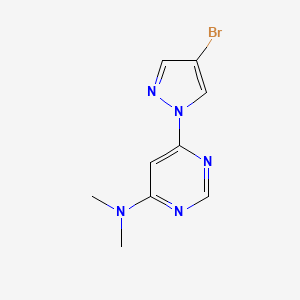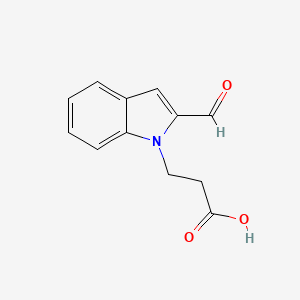![molecular formula C5H8ClF2N3O B2956616 [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 2230800-04-9](/img/structure/B2956616.png)
[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a difluoroethyl group and a methanamine group . The presence of fluorine atoms could impart unique properties to the compound, such as increased stability and lipophilicity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Serotonin 2C Receptor Agonists
A study explored the role of the 5-hydroxytryptamine (5-HT)(2C) receptor subtype in controlling ingestive behavior in mice. The use of selective 5-HT(2C) receptor agonists, such as Ro 60-0175, demonstrated a dose-dependent decrease in food intake, suggesting potential applications in understanding and possibly treating conditions related to eating behaviors and appetite regulation (Hewitt et al., 2002).
Synthesis and Characterization
Research on 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and related compounds has focused on their synthesis and spectroscopic characterization. These studies highlight the compound's potential in various applications, such as material science or chemical synthesis (Shimoga, Shin, & Kim, 2018).
Anticoagulant Agents
A series of 1,3,4-oxadiazole derivatives have been investigated for their potential as anticoagulant agents. These compounds showed significant effects in increasing prothrombin time and clotting time, indicating their potential use in anticoagulant therapy (Iyer et al., 2016).
Cytotoxic Agents
N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have been synthesized and tested for their anti-tumor potential. Some compounds showed comparable or better cytotoxic activity against various cancer cell lines, suggesting their potential in cancer research and treatment (Ramazani et al., 2014).
Novel Oxadiazole Derivatives
Studies have synthesized novel oxadiazole derivatives from benzimidazole, highlighting their potential applications in medicinal chemistry and drug discovery (Vishwanathan & Gurupadayya, 2014).
Apoptosis Inducers
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified them as novel apoptosis inducers with activity against certain cancer cell lines, pointing to their potential use in cancer therapy (Zhang et al., 2005).
Antimicrobial Evaluation
A series of 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial activity, demonstrating potency against various microorganisms, which could be relevant in the development of new antimicrobial agents (Kapadiya et al., 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their interaction with enzymes such as 3-isopropylmalate dehydrogenase (ipmdh) . IPMDH is involved in the biosynthetic pathway of the essential amino acid L-leucine .
Mode of Action
Related compounds have been designed for mechanism-based inhibition of enzymes like ipmdh . These compounds undergo a normal enzyme reaction followed by an additional elimination reaction .
Biochemical Pathways
Similar compounds have been shown to affect the biosynthetic pathway of the essential amino acid l-leucine, specifically the rate-determining step involving the enzyme ipmdh .
Result of Action
Related compounds have been shown to inhibit enzymes like ipmdh, affecting the biosynthesis of essential amino acids like l-leucine .
Propiedades
IUPAC Name |
[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O.ClH/c1-5(6,7)4-9-3(2-8)11-10-4;/h2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFFEBABEKHKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2956533.png)

![5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2956537.png)





![4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2956546.png)


![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2956550.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2956551.png)
